molecular formula C16H17NO3S B270300 3-(benzenesulfonyl)-N-(2-methylphenyl)propanamide

3-(benzenesulfonyl)-N-(2-methylphenyl)propanamide

Cat. No. B270300
M. Wt: 303.4 g/mol
InChI Key: ZIMIAGKRAGIKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-N-(2-methylphenyl)propanamide (referred to as BMS-986142) is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the JAK family of kinases, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986142 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

BMS-986142 selectively targets the TYK2 enzyme, which plays a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting TYK2, BMS-986142 can effectively reduce the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ). This leads to a reduction in inflammation and improved disease symptoms in autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986142 has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. This is likely due to its ability to selectively target the TYK2 enzyme and reduce the production of pro-inflammatory cytokines. In addition, BMS-986142 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986142 is its selectivity for the TYK2 enzyme, which allows for targeted inhibition of pro-inflammatory cytokine production. This makes it a promising therapeutic candidate for autoimmune diseases, where excessive cytokine production is a key driver of disease pathology. However, one limitation of BMS-986142 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on BMS-986142. One area of interest is the evaluation of its efficacy in clinical trials for autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In addition, further studies may be needed to better understand the mechanism of action of BMS-986142 and its effects on other cytokines and growth factors. Finally, there may be potential for the development of more potent and selective TYK2 inhibitors based on the structure of BMS-986142.

Synthesis Methods

The synthesis of BMS-986142 involves a multi-step process, starting with the reaction of 2-methylbenzylamine with 3-bromopropionyl chloride to form the amide intermediate. This is followed by the reaction of the amide intermediate with benzenesulfonyl chloride in the presence of triethylamine, resulting in the formation of BMS-986142.

Scientific Research Applications

BMS-986142 has been extensively studied for its therapeutic potential in autoimmune diseases. In preclinical studies, BMS-986142 has been shown to effectively reduce inflammation and improve disease symptoms in animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of BMS-986142 in humans.

properties

Product Name

3-(benzenesulfonyl)-N-(2-methylphenyl)propanamide

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C16H17NO3S/c1-13-7-5-6-10-15(13)17-16(18)11-12-21(19,20)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

ZIMIAGKRAGIKNR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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